molecular formula C10H8FNO3 B1437258 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 869722-33-8

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1437258
M. Wt: 209.17 g/mol
InChI Key: PXJPYWRFHOWZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a research chemical with the CAS number 869722-33-8

Scientific Research Applications

Photochemical Properties and Reactions

6-Fluoroquinolones demonstrate unique photochemical behaviors. For instance, ciprofloxacin, a fluoroquinolone, exhibits photochemical substitution of the fluoro group with an OH group when irradiated in water. This substitution is influenced by the presence of different additives, leading to varying pathways like reductive defluorination or degradation of specific moieties. This complex photochemistry underlines the diverse reactivity and potential applications of fluoroquinolones in various chemical processes and material science fields (Mella, Fasani, & Albini, 2001).

Resolution and Stereochemistry

The resolution process of fluoroquinolones like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is significantly influenced by the reaction kinetics and the solvent used. These compounds demonstrate unique properties, such as strong solvent dependence without solvation, emphasizing the complex stereochemistry and potential for developing enantioselective synthesis methods in medicinal and synthetic chemistry (Bálint, Egri, Kiss, Gajáry, Juvancz, & Fogassy, 2002).

Synthesis and Structural Modifications

Fluoroquinolones, including 6-fluoro derivatives, have been extensively studied for their structural modifications and synthesis processes. These compounds can be structurally altered by incorporating various substituents or through annelation, providing a wide array of derivatives with potential applications in drug development and material science. Such modifications also contribute to understanding the structure-activity relationships, crucial for designing new compounds with desired biological or chemical properties (Charushin, Nosova, Lipunova, & Chupakhin, 2014).

Antimicrobial and Antitubercular Activities

Various fluoroquinolone derivatives exhibit significant antimicrobial and antitubercular activities. Their efficacy against a range of bacterial strains, including drug-resistant strains, highlights their potential in addressing the global challenge of antibiotic resistance. These compounds' mode of action, often involving the inhibition of bacterial enzymes like DNA gyrase, underpins their role in the development of new antibacterial therapies (Senthilkumar et al., 2009).

properties

IUPAC Name

6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJPYWRFHOWZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660456
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS RN

869722-33-8
Record name 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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